molecular formula C7H13NO4 B1203569 Spermidic acid CAS No. 4386-03-2

Spermidic acid

Cat. No.: B1203569
CAS No.: 4386-03-2
M. Wt: 175.18 g/mol
InChI Key: SRGQUICKDUQCKO-UHFFFAOYSA-N
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Description

Spermidic acid, also known as 4-aminobutyric acid, is a metabolite of spermidine, a polyamine involved in cellular metabolism. It is found in various tissues and is associated with nucleic acids. This compound plays a crucial role in stabilizing some membranes and nucleic acid structures.

Mechanism of Action

Target of Action

Spermidic acid, also known as Carboxyethyl Gamma Aminobutyric Acid (CEGABA), is a polyamine compound . It is also involved in the regulation of various biological processes, such as Ca2+, Na+, K±ATPase, thereby maintaining membrane potential and controlling intracellular pH and volume .

Mode of Action

This compound’s mode of action is complex and multifaceted. It is known to regulate biological processes, such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor), which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na+, K±ATPase activity in cerebral cortex synaptosomes .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is synthesized from putrescine through the action of spermidine synthase . It is also a precursor to other polyamines, such as spermine and its structural isomer thermospermine . The metabolism of this compound in mammals involves the incorporation of radioactivity into putreanine, isoputreanine, this compound, and N-aminopropylpyrrolidin-2-one .

Pharmacokinetics

It is known that this compound is metabolized in mammals, and its metabolites can be detected in urine . The highest radioactivity was observed in the non-polar and acidic fraction of the collected urine .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It is known to stimulate cell proliferation and migration . In vitro studies have shown that CEGABA increased cell growth 1.6 times after 72 hours, independent of dose . The compound also decreased cell replication time by 4 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spermidic acid can be synthesized through the hydrolysis of 2-oxo-1-pyrrolidinepropionic acid. The process involves dissolving 2-oxo-1-pyrrolidinepropionic acid in hydrochloric acid and heating it in a sealed glass tube at 140°C for 14 hours. The resulting solution is then evaporated to dryness, yielding this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Spermidic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form 2-oxo-1-pyrrolidinepropionic acid.

    Reduction: Reduction reactions can convert this compound back to spermidine.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.

Major Products:

    Oxidation: 2-oxo-1-pyrrolidinepropionic acid.

    Reduction: Spermidine.

    Substitution: Derivatives of this compound with different functional groups.

Scientific Research Applications

Spermidic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Plays a role in cellular metabolism and is involved in the stabilization of nucleic acids.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

    Spermidine: A polyamine from which spermidic acid is derived.

    Spermine: Another polyamine involved in cellular metabolism.

    Putrescine: A precursor to spermidine and spermine.

Uniqueness of this compound: this compound is unique due to its specific role in the metabolism of spermidine and its involvement in stabilizing nucleic acid structures. Unlike spermidine and spermine, this compound is a direct metabolite and has distinct chemical properties that make it valuable in various research applications.

Properties

IUPAC Name

4-(2-carboxyethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-6(10)2-1-4-8-5-3-7(11)12/h8H,1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGQUICKDUQCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195963
Record name 2-Carboxyethyl gamma-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Carboxyethyl-g-aminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4386-03-2
Record name 4-[(2-Carboxyethyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4386-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Carboxyethyl gamma-aminobutyric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Carboxyethyl gamma-aminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-carboxyethyl)amino]butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARBOXYETHYL AMINOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO6U3596JP
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Record name N-Carboxyethyl-g-aminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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